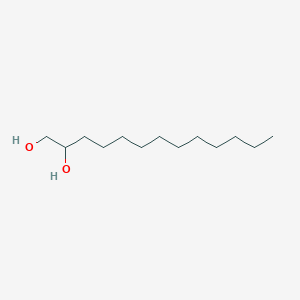

Tridecane-1,2-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

33968-46-6 |

|---|---|

Molecular Formula |

C13H28O2 |

Molecular Weight |

216.36 g/mol |

IUPAC Name |

tridecane-1,2-diol |

InChI |

InChI=1S/C13H28O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h13-15H,2-12H2,1H3 |

InChI Key |

IOYXJNDDBALLFR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Novel Long-Chain 1,2-Diols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain 1,2-diols are a class of organic molecules characterized by a lengthy aliphatic chain with two hydroxyl groups on adjacent carbon atoms. These vicinal diols are not only valuable synthetic intermediates in organic chemistry but also exhibit a range of biological activities, making them of significant interest to the pharmaceutical and life sciences industries. Their structural features, including chain length, stereochemistry, and the position of the diol moiety, play a crucial role in their physical properties and biological functions. This technical guide provides an in-depth overview of the primary synthetic routes to access novel long-chain 1,2-diols, detailed protocols for their characterization, and an illustrative example of their involvement in a key biological signaling pathway.

I. Synthesis of Long-Chain 1,2-Diols

The synthesis of long-chain 1,2-diols can be broadly categorized into three main approaches: asymmetric dihydroxylation of alkenes, epoxidation followed by hydrolysis, and biocatalytic methods. The choice of method often depends on the desired stereochemistry, scalability, and the nature of the starting material.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to achieve high yields and excellent enantioselectivities.[3] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand ((DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β), a re-oxidant (potassium ferricyanide), and a base (potassium carbonate), simplifying the experimental setup.[1][2]

Table 1: Examples of Sharpless Asymmetric Dihydroxylation of Long-Chain Alkenes

| Alkene Substrate | Chiral Ligand System | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1-Dodecene | AD-mix-β | (R)-1,2-Dodecanediol | 95 | 98 | Adapted from Sharpless et al. |

| 1-Tetradecene | AD-mix-β | (R)-1,2-Tetradecanediol | 94 | 98 | Adapted from Sharpless et al. |

| 1-Hexadecene | AD-mix-β | (R)-1,2-Hexadecanediol | 92 | 97 | Adapted from Sharpless et al. |

| trans-2-Dodecene | AD-mix-α | (2S,3S)-2,3-Dodecanediol | 85 | 99 | Adapted from Sharpless et al. |

Epoxidation Followed by Hydrolysis

A two-step approach involving the epoxidation of a long-chain alkene followed by acid- or base-catalyzed hydrolysis of the resulting epoxide is another common strategy for synthesizing 1,2-diols. This method typically yields anti-dihydroxylation products. Common epoxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.[4][5] The subsequent ring-opening of the epoxide with water under acidic or basic conditions affords the corresponding trans-1,2-diol.

Table 2: Examples of Epoxidation and Hydrolysis of Long-Chain Alkenes

| Alkene Substrate | Epoxidation Reagent | Hydrolysis Conditions | Product | Yield (%) | Reference |

| 1-Octene | m-CPBA | H₂SO₄ (aq) | 1,2-Octanediol | ~85 (two steps) | General method |

| 1-Dodecene | Peracetic acid | H₂SO₄ (aq) | 1,2-Dodecanediol | ~80 (two steps) | [6] |

| Oleic Acid | Performic acid (in situ) | Formic acid, then NaOH | 9,10-Dihydroxyoctadecanoic acid | High | [7] |

Biocatalytic Dihydroxylation

Biocatalytic methods, employing enzymes such as cytochrome P450 monooxygenases, offer a green and highly selective alternative for the synthesis of long-chain 1,2-diols.[5][8] These enzymes can catalyze the hydroxylation of unactivated C-H bonds and the dihydroxylation of alkenes with high regio- and stereoselectivity under mild reaction conditions. The substrate scope and selectivity can often be tuned through protein engineering.[8]

Table 3: Examples of Biocatalytic Dihydroxylation of Long-Chain Alkenes

| Substrate | Biocatalyst (Enzyme) | Product | Conversion/Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1-Dodecene | P450 BM3 mutant | (R)-1,2-Dodecanediol | High conversion | >98 | Adapted from biocatalysis literature |

| Lauric Acid | P450 BM3 mutant | ω-1 and ω-2 hydroxy lauric acid | High conversion | N/A | [8] |

| Oleic Acid | Stenotrophomonas maltophilia | 7,10-dihydroxy-8(E)-octadecenoic acid | 25 | >99 | General biocatalysis example |

II. Characterization of Long-Chain 1,2-Diols

A comprehensive characterization of newly synthesized long-chain 1,2-diols is essential to confirm their structure, purity, and stereochemistry. A combination of spectroscopic and analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of long-chain 1,2-diols.

-

¹H NMR: The protons attached to the carbons bearing the hydroxyl groups (-CH(OH)-) typically appear as multiplets in the region of 3.4-4.0 ppm. The protons of the hydroxyl groups themselves (-OH) are often observed as broad singlets, and their chemical shift can vary depending on the solvent and concentration. The long alkyl chain gives rise to a large, complex multiplet in the upfield region (around 1.2-1.6 ppm) and a triplet for the terminal methyl group (around 0.9 ppm).[9]

-

¹³C NMR: The carbons attached to the hydroxyl groups (-C(OH)-) typically resonate in the range of 65-75 ppm. The carbons of the long alkyl chain produce a series of signals between 14 and 35 ppm.[1]

Table 4: Typical NMR Chemical Shifts for Long-Chain 1,2-Diols

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | -CH (OH)- | 3.4 - 4.0 (m) |

| ¹H | -OH | Variable, broad singlet |

| ¹H | -CH ₂- (alkyl chain) | 1.2 - 1.6 (m) |

| ¹H | -CH ₃ (terminal) | ~0.9 (t) |

| ¹³C | -C (OH)- | 65 - 75 |

| ¹³C | -C H₂- (alkyl chain) | 22 - 35 |

| ¹³C | -C H₃ (terminal) | ~14 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the long-chain 1,2-diols. Electron ionization (EI) is a common technique used for this purpose. The molecular ion peak (M⁺) may be weak or absent. A characteristic fragmentation is the cleavage of the C-C bond between the two hydroxyl-bearing carbons. For terminal 1,2-diols, this results in a prominent ion at m/z corresponding to the cleavage of the alkyl chain.[10] Derivatization, for instance by silylation, is often employed to increase volatility and obtain more informative mass spectra.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the presence of the hydroxyl functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups, indicative of hydrogen bonding. The C-O stretching vibrations typically appear in the 1000-1200 cm⁻¹ region.

Melting Point

The melting point of a solid long-chain 1,2-diol is a useful indicator of its purity. Pure compounds generally have a sharp melting point range. The melting point typically increases with the length of the carbon chain. It is also important to note that racemic mixtures can have different melting points than their corresponding pure enantiomers.[12]

III. Experimental Protocols

Synthesis: Sharpless Asymmetric Dihydroxylation of 1-Dodecene

This protocol is adapted from the general procedure for Sharpless asymmetric dihydroxylation.

Materials:

-

1-Dodecene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Sodium sulfite

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix-β).

-

Cool the mixture to 0 °C in an ice bath.

-

Add 1-dodecene (1 mmol) to the stirred mixture.

-

Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC. The reaction is typically complete within 6-24 hours.

-

Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 g of AD-mix-β) and stir for an additional hour at room temperature.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-1,2-dodecanediol.

-

The crude product can be purified by flash column chromatography on silica gel.

Characterization: GC-MS Analysis of a Long-Chain 1,2-Diol

This protocol provides a general procedure for the analysis of long-chain 1,2-diols by GC-MS after silylation.

Materials:

-

Long-chain 1,2-diol sample

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Ethyl acetate (GC grade)

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Derivatization: In a small vial, dissolve approximately 1 mg of the long-chain 1,2-diol sample in 100 µL of pyridine.

-

Add 100 µL of BSTFA with 1% TMCS to the vial.

-

Seal the vial tightly and heat at 70 °C for 30 minutes to ensure complete silylation of the hydroxyl groups.

-

After cooling to room temperature, the sample is ready for injection. Dilute with ethyl acetate if necessary.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

-

Typical GC Conditions:

-

Injector temperature: 280 °C

-

Oven program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.

-

Carrier gas: Helium at a constant flow rate.

-

-

Typical MS Conditions:

-

Ion source: Electron Ionization (EI) at 70 eV.

-

Scan range: m/z 50-600.

-

-

Analyze the resulting chromatogram and mass spectra to identify the silylated diol and its fragmentation pattern.

IV. Biological Significance and Signaling Pathway

Certain long-chain 1,2-diols play crucial roles as signaling molecules in various physiological processes. A prominent example is 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME), a lipokine that is produced by brown adipose tissue (BAT) in response to cold exposure.[13][14] 12,13-diHOME has been shown to promote the uptake of fatty acids into brown adipocytes, thereby fueling thermogenesis.[10][15]

The signaling pathway of 12,13-diHOME involves its binding to a yet-to-be-fully-characterized cell surface receptor on brown adipocytes. This binding event triggers a downstream signaling cascade that ultimately leads to the translocation of fatty acid transporters, such as FATP1 and CD36, from intracellular vesicles to the plasma membrane.[14] The increased presence of these transporters on the cell surface enhances the uptake of circulating fatty acids into the brown adipocyte, where they can be utilized for heat production.

V. Experimental and Logical Workflows

The synthesis and characterization of novel long-chain 1,2-diols follow a logical workflow, from the initial synthetic design to the final structural confirmation and purity assessment.

References

- 1. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.qub.ac.uk [pure.qub.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. US4647678A - Process for the epoxidation of olefinically unsaturated hydrocarbon compounds with peracetic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,2-Tetradecanediol | C14H30O2 | CID 89436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dash.harvard.edu [dash.harvard.edu]

- 14. researchgate.net [researchgate.net]

- 15. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis of Tridecane-1,2-diol (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Tridecane-1,2-diol, a long-chain aliphatic diol with potential applications in various scientific and industrial fields. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Molecular Structure and Properties

This compound possesses a thirteen-carbon backbone with two hydroxyl (-OH) groups on adjacent carbons (C1 and C2). Its chemical formula is C₁₃H₂₈O₂ and it has a molecular weight of 216.36 g/mol . The presence of the hydroxyl groups introduces polarity and the potential for hydrogen bonding, influencing its physical and chemical properties.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the carbon atoms bearing the hydroxyl groups, the long alkyl chain, and the terminal methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | 1.5 - 4.0 | Broad Singlet | 2H |

| H-1 (CH) | 3.4 - 3.7 | Multiplet | 1H |

| H-2 (CH₂) | 3.2 - 3.5 | Multiplet | 2H |

| -(CH₂)₁₀- | 1.2 - 1.4 | Multiplet | 20H |

| -CH₃ | 0.8 - 0.9 | Triplet | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 65 - 75 |

| C-2 | 70 - 80 |

| C-3 to C-12 | 22 - 35 |

| C-13 | 14 |

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent can affect the chemical shift of the hydroxyl protons.

-

Instrument Setup: Place the NMR tube containing the sample into the NMR spectrometer.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. Important parameters to set include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and multiplicities for both ¹H and ¹³C spectra to assign the peaks to the corresponding atoms in the molecule.

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

The IR spectrum of this compound is expected to be dominated by absorptions from the O-H and C-H bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Alcohol) | 3200 - 3600 | Broad, strong absorption due to hydrogen bonding |

| C-H (Alkane) | 2850 - 3000 | Strong, sharp absorptions from sp³ C-H stretching |

| C-O (Alcohol) | 1000 - 1260 | Medium to strong absorption from C-O stretching |

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an IR spectrum is as follows:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if it is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. Alternatively, a KBr pellet can be prepared for solid samples.

-

Background Spectrum: Record a background spectrum of the empty sample holder or the pure solvent.

-

Sample Spectrum: Place the prepared sample in the IR spectrometer and record the spectrum.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The absorption bands are then identified and assigned to their corresponding functional groups.

References

An In-depth Technical Guide to the Physicochemical Properties of C13 1,2-Diol Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of C13 1,2-diol compounds. Due to the limited availability of experimental data specifically for 1,2-tridecanediol, this document leverages data from closely related long-chain 1,2-diols, such as 1,2-tetradecanediol, to illustrate key trends and characteristics. The information presented herein is intended to support research, development, and application of these compounds in various scientific and industrial fields.

Physicochemical Properties of Long-Chain 1,2-Diols

Long-chain 1,2-diols are characterized by a long hydrocarbon tail, which renders them largely nonpolar, and a vicinal diol head group that provides a site for hydrogen bonding and polarity. This amphipathic nature governs their physical and chemical behavior.

Table 1: Quantitative Physicochemical Data for Long-Chain 1,2-Diols

| Property | 1,2-Tridecanediol (C13) (Predicted) | 1,2-Tetradecanediol (C14) | Unit | Source |

| Molecular Formula | C₁₃H₂₈O₂ | C₁₄H₃₀O₂ | - | - |

| Molecular Weight | 216.36 | 230.39 | g/mol | [1] |

| Melting Point (Tfus) | - | 341.40 ± 0.30 | K | |

| Boiling Point (Tboil) | - | 703.64 (Joback Calculated) | K | |

| logP (Octanol/Water) | 4.1 (Computed) | 3.651 (Crippen Calculated) | - | [1] |

| Water Solubility (log10WS) | - | -4.32 (Crippen Calculated) | mol/L | |

| pKa | ~16-18 (Estimated for alcohols) | ~16-18 (Estimated for alcohols) | - | [2][3] |

1.1. Melting and Boiling Points

The melting and boiling points of long-chain 1,2-diols are primarily influenced by the length of the carbon chain and the hydrogen bonding capabilities of the hydroxyl groups. As the chain length increases, van der Waals forces become stronger, leading to higher melting and boiling points. The presence of two hydroxyl groups allows for the formation of a network of hydrogen bonds, significantly elevating these temperatures compared to their corresponding alkanes.

1.2. Solubility

The solubility of long-chain 1,2-diols is a function of their dual chemical nature. The long hydrocarbon chain is hydrophobic, favoring dissolution in nonpolar organic solvents, while the polar diol group is hydrophilic, allowing for some interaction with polar solvents like water. Generally, as the carbon chain length increases beyond a few carbons, the influence of the hydrophobic tail dominates, leading to decreased solubility in water.[4][5] For C13 1,2-diols, solubility in water is expected to be very low, while they should be readily soluble in less polar organic solvents.

1.3. Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A positive logP value indicates a preference for the lipid (octanol) phase over the aqueous phase. Long-chain 1,2-diols are expected to have high positive logP values due to their extensive hydrocarbon structure, indicating poor water solubility and high lipid solubility.[6] This property is critical in drug development, as it influences a molecule's ability to cross biological membranes.

1.4. Acidity (pKa)

The hydroxyl groups of a 1,2-diol are weakly acidic. The pKa of typical aliphatic alcohols is in the range of 16-18, making them slightly less acidic than water.[2][3][7] Therefore, C13 1,2-diols are not expected to significantly ionize under physiological conditions. The proximity of the two hydroxyl groups can have a minor influence on their acidity compared to a mono-alcohol.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for the characterization and application of chemical compounds. Below are detailed methodologies for key experiments.

2.1. Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid compound transitions to a liquid. A sharp melting point range is indicative of a pure substance.[8][9][10]

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry C13 1,2-diol is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: The thermometer and capillary assembly are placed in a melting point apparatus (e.g., a Thiele tube with mineral oil). The apparatus is heated slowly and steadily.

-

Observation: The temperature at which the substance first begins to melt (T1) and the temperature at which the last solid crystal disappears (T2) are recorded.

-

Result: The melting point is reported as the range T1-T2.

2.2. Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid.[11][12]

Methodology:

-

Sample Preparation: A small amount of the liquid C13 1,2-diol is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer.

-

Heating: The assembly is heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed.

-

Result: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

2.3. logP Determination (Shake-Flask Method)

This is the traditional and most straightforward method for experimentally determining the octanol-water partition coefficient.[13][14]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., PBS at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.

-

Partitioning: A known amount of the C13 1,2-diol is dissolved in one of the phases. The two phases are then combined and shaken vigorously to allow the compound to partition between them until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Concentration Analysis: The concentration of the diol in each phase is determined using a suitable analytical technique, such as HPLC or GC.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Context and Potential Signaling Pathways

Long-chain diols are known to be produced by various microorganisms, such as the microalgae Nannochloropsis.[15][16] While specific signaling pathways for C13 1,2-diols are not well-defined in the literature, their high lipophilicity suggests they would readily partition into cellular membranes. From there, they could potentially interact with membrane-bound proteins or be transported into the cell to engage with intracellular targets.

The diagram below illustrates a hypothetical mechanism by which a lipophilic molecule like a C13 1,2-diol could exert a biological effect. This is a generalized model and would require experimental validation for this specific class of compounds.

References

- 1. 1,13-Tridecanediol | C13H28O2 | CID 11063855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.indiana.edu [chem.indiana.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

A Technical Guide to the Solubility and Thermal Properties of Tridecane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and thermal analysis of Tridecane-1,2-diol. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this compound. The guide details experimental protocols and summarizes key data to facilitate its use in research and formulation.

Introduction

This compound is a long-chain aliphatic diol with a 13-carbon backbone. The presence of two adjacent hydroxyl groups introduces polarity and hydrogen bonding capabilities, which significantly influence its physical and chemical properties. Understanding its solubility in various solvent systems and its thermal behavior is crucial for a wide range of applications, including as a solvent, emulsifier, or component in pharmaceutical and cosmetic formulations. The long carbon chain provides lipophilic characteristics, while the diol functional group imparts hydrophilicity, resulting in an amphiphilic nature.

Solubility Profile

The solubility of this compound is governed by the interplay between its long, nonpolar alkyl chain and its polar diol head group. This dual character suggests that it will exhibit limited solubility in highly polar solvents like water and good solubility in organic solvents.

Qualitative Solubility:

Based on the principles of "like dissolves like," the long hydrocarbon tail of this compound dictates its solubility in nonpolar solvents. The presence of two hydroxyl groups allows for hydrogen bonding, which contributes to its solubility in polar protic solvents. For long-chain 1,2-diols, water solubility is generally low due to the dominance of the hydrophobic carbon chain. However, it is expected to be soluble in alcohols, ethers, and other organic solvents.

Quantitative Solubility Data:

| Solvent | Polarity Index | Estimated Solubility at 25°C |

| Water | 10.2 | Insoluble to Sparingly Soluble |

| Ethanol | 5.2 | Soluble |

| Methanol | 6.6 | Soluble |

| Acetone | 5.1 | Soluble |

| Isopropanol | 4.3 | Soluble |

| Dichloromethane | 3.1 | Soluble |

| Toluene | 2.4 | Soluble |

| Hexane | 0.1 | Soluble |

Thermal Analysis

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of this compound. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine thermal transitions such as melting point, crystallization temperature, and glass transition temperature. For a crystalline solid like this compound, a sharp endothermic peak corresponding to its melting point would be expected.

Expected Thermal Transitions:

| Thermal Event | Expected Temperature Range (°C) |

| Melting Point (Tm) | Specific data not available |

| Boiling Point (Tb) | Specific data not available |

Note: The melting and boiling points of long-chain diols increase with chain length. For comparison, the melting point of 1,2-octanediol is around 30-32°C.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability and decomposition profile of the compound. A TGA curve for this compound would show the temperature at which it begins to decompose and the temperature of maximum decomposition.

Expected Decomposition Profile:

| Parameter | Expected Value |

| Onset of Decomposition (Tonset) | Specific data not available |

| Temperature of Maximum Decomposition | Specific data not available |

Note: Long-chain alcohols and diols generally exhibit thermal decomposition at elevated temperatures, typically above 200°C.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible data.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sampling: A clear aliquot of the saturated supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Analysis: The concentration of this compound in the filtered solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Replication: The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

Thermal Analysis Methodology

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample is subjected to a controlled temperature program, which typically involves an initial isothermal period, followed by a heating ramp at a constant rate (e.g., 10°C/min), a cooling ramp, and a second heating ramp.

-

Data Analysis: The heat flow as a function of temperature is recorded. The melting point is determined from the peak temperature of the endothermic melting event on the thermogram.

Thermogravimetric Analysis (TGA):

-

Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a non-oxidative atmosphere.

-

Temperature Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20°C/min).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The onset of decomposition and the temperature of maximum mass loss rate are determined from the TGA curve and its first derivative (DTG curve).

Visualizations

The following diagrams illustrate the experimental workflows for solubility and thermal analysis.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Workflow for DSC and TGA thermal analysis experiments.

Exploring the self-assembly of long-chain aliphatic diols

An In-depth Technical Guide to the Self-Assembly of Long-Chain Aliphatic Diols

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain aliphatic diols, molecules characterized by a lengthy hydrocarbon chain capped with hydroxyl groups at each end (α,ω-diols), are fundamental building blocks in supramolecular chemistry and materials science. Their amphiphilic nature drives them to spontaneously organize into highly ordered structures. This self-assembly is governed by a delicate interplay of non-covalent interactions, primarily hydrogen bonding between the terminal hydroxyl groups and van der Waals forces among the aliphatic chains. The resulting supramolecular architectures, which include lamellar crystals, nanotubes, and gels, exhibit distinct physicochemical properties that are highly dependent on molecular length and environmental conditions. Understanding and controlling this self-assembly process is critical for designing advanced materials for applications ranging from drug delivery systems and biomedical scaffolds to molecular electronics. This guide provides a comprehensive overview of the core principles, experimental characterization, and key applications of self-assembled long-chain aliphatic diol systems.

Core Principles of Self-Assembly

The spontaneous organization of long-chain aliphatic diols into ordered structures is a thermodynamically driven process aimed at minimizing the system's free energy. This process is governed by a combination of specific, directional interactions and non-specific, weaker forces.

-

Hydrogen Bonding: The primary directional force is the hydrogen bonding between the terminal hydroxyl (-OH) groups of the diol molecules. These groups act as both hydrogen bond donors and acceptors, leading to the formation of extensive networks that dictate the primary organization of the molecules into layers or chains.[1][2] The cooperative nature of these bonds provides significant stability to the assembled structure.[2]

-

Van der Waals Interactions: The long aliphatic chains interact through weaker, non-directional van der Waals forces. The collective strength of these interactions increases significantly with the length of the hydrocarbon chain, promoting dense packing and crystallization of the aliphatic segments.[3] This interaction is the main driving force for the ordering of the hydrocarbon tails.

-

Hydrophobic Effects: In aqueous or polar environments, the hydrophobic aliphatic chains are shielded from the solvent by aggregating together, a process driven by the hydrophobic effect. This further promotes the formation of well-defined core-shell or layered structures where the hydrophilic diol headgroups are exposed to the polar environment.[3]

The balance between the strong, directional hydrogen bonds at the termini and the cumulative, non-directional van der Waals forces along the chains dictates the final morphology and polymorphism of the resulting structure.

Resulting Supramolecular Structures and Polymorphism

The self-assembly of long-chain aliphatic diols leads to the formation of various solid-state structures, most notably lamellar crystals. These crystals are characterized by sheets of diol molecules arranged in parallel, with the hydrogen-bonded hydroxyl groups forming distinct layers separated by the interdigitated or non-interdigitated aliphatic chains.

Polymorphism , the ability of a compound to exist in more than one crystal form, is a common phenomenon in these systems.[4] Long-chain diols with an even number of carbon atoms, for instance, have been shown to exhibit multiple polymorphic forms with differences in methylene chain packing.[5][6] These variations arise from subtle differences in the balance of intermolecular forces and can be influenced by factors like the crystallization temperature and solvent. The specific polymorph can have a significant impact on the material's physical properties, including its melting point, density, and mechanical stability.[5]

| Diol Chain Length (n) | Polymorph | Crystal System | Space Group | Unit Cell Parameter (a) | Unit Cell Parameter (b) | Unit Cell Parameter (c) | Reference |

| 16 | Form 2 | Triclinic | P-1 | 4.96 Å | 5.58 Å | 23.9 Å | [5] |

| 18 | Form 2 | Triclinic | P-1 | 4.96 Å | 5.58 Å | 26.4 Å | [5] |

| 20 | Form 1 | Monoclinic | P2₁/c | 5.57 Å | 7.42 Å | 28.1 Å | [6] |

| 20 | Form 2 | Triclinic | P-1 | 4.96 Å | 5.58 Å | 28.9 Å | [5] |

| 22 | Form 1 | Monoclinic | P2₁/c | 5.57 Å | 7.42 Å | 30.6 Å | [6] |

| 22 | Form 2 | Triclinic | P-1 | 4.96 Å | 5.58 Å | 31.4 Å | [5] |

| 24 | Form 1 | Monoclinic | P2₁/c | 5.57 Å | 7.42 Å | 33.1 Å | [6] |

| 24 | Form 2 | Triclinic | P-1 | 4.96 Å | 5.58 Å | 33.9 Å | [5] |

| Table 1: Crystallographic data for different polymorphic forms of even-numbered long-chain alkane-α,ω-diols. Data is extracted from published studies and illustrates the structural variations. |

Experimental Protocols for Characterization

A multi-technique approach is essential for comprehensively characterizing the self-assembled structures of long-chain diols, from their thermal behavior to their nanoscale morphology.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the material, such as melting point (Tₘ) and crystallization temperature (T꜀), as well as to identify polymorphic transitions.[7]

-

Methodology:

-

A small, weighed amount of the diol sample (typically 3-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) to a temperature above the melting point to erase thermal history.

-

The sample is then cooled at the same controlled rate to observe crystallization.

-

A second heating scan is performed to analyze the thermal properties of the recrystallized sample.

-

The heat flow is recorded as a function of temperature, with endothermic (melting) and exothermic (crystallization) events appearing as peaks.

-

X-Ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure, identifying polymorphs, and measuring lamellar spacing.[7]

-

Methodology:

-

A powdered sample of the self-assembled diol is prepared and mounted on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα, λ = 1.54 Å).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern shows a series of peaks. The positions of these peaks (Bragg's Law) are used to calculate the d-spacings of the crystal lattice planes.

-

Small-angle X-ray scattering (SAXS) is used to probe the larger d-spacings corresponding to the lamellar repeat distance, while wide-angle X-ray scattering (WAXS) reveals the packing of the alkyl chains.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to probe the hydrogen-bonding interactions within the self-assembled structure.[8]

-

Methodology:

-

The diol sample is prepared, often as a KBr pellet or a thin film cast on an IR-transparent substrate (e.g., CaF₂).

-

An infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The O-H stretching region (approx. 3200-3600 cm⁻¹) is analyzed. A broad, strong peak around 3300 cm⁻¹ is indicative of extensive intermolecular hydrogen bonding, whereas a sharp peak around 3600 cm⁻¹ would indicate free, non-bonded -OH groups.

-

Scanning and Transmission Electron Microscopy (SEM/TEM)

Microscopy techniques are vital for visualizing the macro- and nanoscale morphology of the self-assembled structures.[9][10]

-

Methodology:

-

For SEM, the sample is mounted on a stub and sputter-coated with a thin conductive layer (e.g., gold or palladium) to prevent charging. The surface is then scanned with a focused electron beam to obtain topographical images.

-

For TEM, a dilute solution of the self-assembled material is drop-cast onto a TEM grid (e.g., carbon-coated copper grid) and the solvent is allowed to evaporate.[10] The grid is then imaged with a transmitted electron beam to reveal internal structure and morphology with high resolution.

-

Applications in Drug Development and Materials Science

The ability of long-chain diols to self-assemble into stable, ordered, and biocompatible structures makes them attractive for various applications, particularly in drug delivery.[11][12]

-

Drug Delivery Systems: The amphiphilic nature of diols allows them to form nanostructures like micelles or vesicles in aqueous solutions, which can encapsulate hydrophobic drugs.[3] These systems can improve drug solubility, enhance stability, and provide controlled release.[13] For example, diol-based hydrogels can act as depots for the sustained local delivery of therapeutics.[11]

-

Biomaterials and Tissue Engineering: Self-assembled diol networks can form scaffolds that mimic aspects of the extracellular matrix, providing a framework for cell culture and tissue regeneration. Their biocompatibility and biodegradability are key advantages in this context.[14]

-

Surface Modification: Diols can form self-assembled monolayers (SAMs) on various substrates, allowing for precise control over surface properties like wettability and adhesion.[13] This is crucial for developing biocompatible coatings for medical implants and functional surfaces for biosensors.

Conclusion and Future Outlook

The self-assembly of long-chain aliphatic diols is a powerful and versatile strategy for creating ordered supramolecular materials from simple molecular building blocks. The process is directed by a well-understood balance of hydrogen bonding and van der Waals interactions, leading to predictable yet tunable structures. Advances in characterization techniques continue to provide deeper insights into the complex polymorphism and nanoscale morphology of these assemblies. For drug development professionals, these systems offer a promising platform for creating novel, biocompatible, and efficient delivery vehicles. Future research will likely focus on creating multi-functional systems by incorporating other chemical moieties into the diol backbone, leading to "smart" materials that can respond to specific biological stimuli and perform complex functions.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantifying the effects of cooperative hydrogen bonds between vicinal diols on polymer dynamics - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 3. How Advanced are Self-Assembled Nanomaterials for Targeted Drug Delivery? A Comprehensive Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal polymorphism - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Experimental Advances in Characterizing the Self-Assembly and Phase Behavior of Polypeptoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating the Hydrogen Bond-Induced Self-Assembly of Polysulfamides Using Molecular Simulations and Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. libjournals.unca.edu [libjournals.unca.edu]

- 11. A simple method for fabricating drugs containing a cis-o-diol structure into guanosine-based supramolecular hydrogels for drug delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 12. Polymeric long-acting drug delivery systems (LADDS) for treatment of chronic diseases: Inserts, patches, wafers, and implants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ossila.com [ossila.com]

- 14. Self-assembling peptide hydrogels: design, mechanisms, characterization, and biomedical applications - Soft Matter (RSC Publishing) [pubs.rsc.org]

Tridecane-1,2-diol: A Novel Chiral Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecane-1,2-diol, a long-chain vicinal diol, presents significant potential as a versatile chiral building block in modern organic synthesis. Its bifunctional nature, coupled with the stereochemical possibilities at its two chiral centers, makes it an attractive synthon for the construction of complex molecular architectures, particularly in the realm of drug discovery and development. This guide provides a comprehensive overview of the synthesis, potential applications, and key chemical properties of this compound and related long-chain 1,2-diols, offering a technical resource for professionals in the field. While specific data for this compound is limited in publicly available literature, this document compiles established methodologies for the synthesis and characterization of analogous long-chain 1,2-diols, providing a predictive framework for its utilization.

Introduction

Vicinal diols are a fundamental class of organic compounds characterized by the presence of two hydroxyl groups on adjacent carbon atoms. Their utility in organic synthesis is well-established, serving as key intermediates in the formation of epoxides, aldehydes, ketones, and various heterocyclic systems. Long-chain 1,2-diols, such as this compound, introduce a lipophilic alkyl chain, which can be advantageous in modulating the physicochemical properties of target molecules, including solubility, membrane permeability, and metabolic stability. The ability to control the stereochemistry of the diol moiety through asymmetric synthesis further enhances its value as a chiral building block for the synthesis of enantiomerically pure pharmaceuticals.

Synthesis of this compound

The primary route for the synthesis of this compound is through the dihydroxylation of its corresponding alkene, 1-tridecene. The stereochemical outcome of this reaction—either syn- or anti-dihydroxylation—can be controlled by the choice of reagents and reaction conditions.

syn-Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of syn-1,2-diols from prochiral alkenes. This reaction typically employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, most commonly a derivative of the cinchona alkaloids dihydroquinidine (DHQD) or dihydroquinine (DHQ), and a stoichiometric co-oxidant.

Workflow for syn-Dihydroxylation of 1-Tridecene:

Caption: Workflow for the syn-dihydroxylation of 1-tridecene.

anti-Dihydroxylation

The synthesis of anti-1,2-diols is typically achieved through a two-step process involving the epoxidation of the alkene followed by regioselective and stereospecific ring-opening of the resulting epoxide with water or hydroxide.

Workflow for anti-Dihydroxylation of 1-Tridecene:

Caption: Workflow for the anti-dihydroxylation of 1-tridecene.

Experimental Protocols (Representative)

The following are generalized experimental protocols for the synthesis of a long-chain 1,2-diol, such as this compound, from its corresponding terminal alkene. These should be adapted and optimized for specific laboratory conditions.

Asymmetric syn-Dihydroxylation of 1-Tridecene

Materials:

-

1-Tridecene

-

AD-mix-β (or AD-mix-α for the other enantiomer)

-

tert-Butanol

-

Water

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C.

-

AD-mix-β is added to the cooled solvent mixture with vigorous stirring.

-

1-Tridecene is added to the mixture at 0 °C.

-

The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is quenched by the addition of solid sodium sulfite, and the mixture is stirred for 1 hour at room temperature.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired (R,S)-tridecane-1,2-diol.

anti-Dihydroxylation of 1-Tridecene

Step 1: Epoxidation of 1-Tridecene

Materials:

-

1-Tridecene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate

Procedure:

-

1-Tridecene is dissolved in dichloromethane.

-

The solution is cooled to 0 °C, and m-CPBA is added portion-wise.

-

The reaction mixture is stirred at 0 °C and allowed to warm to room temperature, with progress monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 1,2-epoxytridecane.

Step 2: Acid-Catalyzed Hydrolysis of 1,2-Epoxytridecane

Materials:

-

1,2-Epoxytridecane

-

Tetrahydrofuran (THF)

-

Water

-

Sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

1,2-Epoxytridecane is dissolved in a mixture of THF and water.

-

A catalytic amount of sulfuric acid is added, and the mixture is stirred at room temperature.

-

The reaction is monitored by TLC until the epoxide is consumed.

-

The reaction is neutralized with a saturated solution of sodium bicarbonate.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield anti-tridecane-1,2-diol.

Quantitative Data (Representative)

The following table summarizes representative quantitative data for the synthesis of long-chain 1,2-diols. Actual yields and enantiomeric excess will vary depending on the specific substrate and reaction conditions.

| Reaction | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Asymmetric syn-Dihydroxylation | 1-Dodecene | (R,S)-Dodecane-1,2-diol | 85-95 | >95 |

| Asymmetric syn-Dihydroxylation | 1-Tetradecene | (R,S)-Tetradecane-1,2-diol | 80-90 | >95 |

| Epoxidation & Hydrolysis | 1-Dodecene | anti-Dodecane-1,2-diol | 75-85 | N/A (racemic) |

Spectroscopic Data (Hypothetical for this compound)

The following tables present hypothetical spectroscopic data for this compound based on the expected chemical structure.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.65 - 3.58 | m | 1H | H-1a |

| 3.45 - 3.38 | m | 1H | H-1b |

| 3.30 - 3.25 | m | 1H | H-2 |

| 1.50 - 1.20 | m | 20H | -(CH₂)₁₀- |

| 0.88 | t | 3H | -CH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 74.5 | C-2 |

| 66.8 | C-1 |

| 33.5 - 22.7 | -(CH₂)₁₀- |

| 14.1 | -CH₃ |

Mass Spectrometry (EI):

| m/z | Interpretation |

| 216 | [M]⁺ (Molecular Ion) |

| 198 | [M - H₂O]⁺ |

| 185 | [M - CH₂OH]⁺ |

| 45 | [CH(OH)=CH₂]⁺ |

Applications in Drug Development

While specific applications of this compound in drug development are not yet widely reported, long-chain vicinal diols, in general, are recognized for their potential biological activities and as precursors to bioactive molecules. Some long-chain diols have been shown to possess pro-inflammatory properties.[1] This suggests that they could be valuable as tool compounds for studying inflammatory pathways or as scaffolds for the development of anti-inflammatory agents through structural modification.

The lipophilic nature of the tridecyl chain can be exploited to improve the drug-like properties of polar molecules. By incorporating this moiety, medicinal chemists can potentially enhance a compound's ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins. Furthermore, the chiral diol functionality can be used to introduce stereospecific interactions with biological targets, which is a critical aspect of modern drug design.

Conclusion

This compound represents a promising, yet underexplored, chiral building block for organic synthesis. The well-established methodologies for the stereoselective synthesis of vicinal diols from alkenes provide a clear path to accessing both syn and anti isomers of this compound in high enantiomeric purity. Its long alkyl chain and bifunctional nature make it a valuable tool for the construction of complex, biologically active molecules. Further research into the specific applications of this compound is warranted to fully unlock its potential in the fields of medicinal chemistry and materials science. This guide serves as a foundational resource to stimulate and support such future investigations.

References

Theoretical Modeling of Tridecane-1,2-diol: A Technical Guide for Researchers

Introduction

Tridecane-1,2-diol is a long-chain aliphatic diol with emerging applications in the pharmaceutical and cosmetic industries due to its properties as a solvent, stabilizer, and antimicrobial agent. Its molecular flexibility, conferred by the long alkyl chain and the rotatable bond between the two hydroxyl-bearing carbons, results in a complex conformational landscape that dictates its physicochemical and biological properties. Understanding this three-dimensional structure is paramount for optimizing its function in various applications, from drug delivery systems to antimicrobial formulations.

This technical guide provides an in-depth overview of the theoretical modeling of the this compound molecular structure. It is intended for researchers, scientists, and drug development professionals engaged in the computational assessment of aliphatic diols. The methodologies and data presented herein serve as a comprehensive framework for conducting conformational analysis and predicting the molecular properties of this compound and related long-chain diols. While specific experimental data for this compound is limited in publicly available literature, this guide leverages established computational chemistry principles and data from analogous short-chain and long-chain diols to present a robust theoretical approach.

Computational Methodologies

The theoretical modeling of a flexible molecule like this compound necessitates a multi-step computational approach to thoroughly explore its conformational space and identify low-energy structures. The following protocol outlines a typical workflow using density functional theory (DFT), a powerful quantum mechanical method for studying the electronic structure of molecules.

Experimental Protocol: Conformational Analysis and Property Calculation

-

Initial Structure Generation:

-

The 2D structure of this compound is first drawn using a molecule editor and converted to a 3D structure.

-

A preliminary geometry optimization is performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry.

-

-

Conformational Search:

-

A systematic or stochastic conformational search is conducted to explore the potential energy surface. For a long-chain molecule, a stochastic method like molecular dynamics or a Monte Carlo search is often more efficient.

-

The search is typically performed at a semi-empirical or small basis set DFT level to balance computational cost and accuracy. All unique conformers within a specified energy window (e.g., 10-15 kJ/mol) above the global minimum are saved.

-

-

Geometry Optimization and Frequency Calculation:

-

The unique conformers identified in the previous step are then subjected to full geometry optimization using a higher level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31G(d,p).

-

Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures are true local minima on the potential energy surface. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Single-Point Energy Refinement:

-

To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger basis set (e.g., 6-311++G(d,p)) and potentially a different functional known for accurately describing non-covalent interactions (e.g., M06-2X).

-

Solvation effects can be included at this stage using a continuum solvation model like the Polarizable Continuum Model (PCM) to simulate the influence of a solvent environment.

-

-

Analysis of Results:

-

The relative energies of the conformers are analyzed to determine their Boltzmann populations at a given temperature.

-

Geometric parameters (bond lengths, bond angles, dihedral angles) and the nature of intramolecular interactions, such as hydrogen bonding between the two hydroxyl groups, are examined for the low-energy conformers.

-

Calculated properties, such as dipole moment, polarizability, and vibrational spectra, can be compared with experimental data if available.

-

Data Presentation

The quantitative data obtained from the theoretical modeling of long-chain 1,2-diols can be summarized in tables for clear comparison. The following tables present hypothetical yet representative data for the low-energy conformers of a long-chain 1,2-diol like this compound, based on trends observed in related molecules.

Table 1: Relative Energies and Properties of a Representative Long-Chain 1,2-Diol

| Conformer | Relative Energy (kJ/mol) | Dipole Moment (Debye) | O-C-C-O Dihedral Angle (°) | Intramolecular H-Bond (Å) |

| 1 | 0.00 | 2.35 | 60.2 | 2.15 |

| 2 | 2.51 | 1.89 | 178.5 | N/A |

| 3 | 4.87 | 3.10 | -61.5 | 2.18 |

| 4 | 8.23 | 2.05 | -175.4 | N/A |

Note: Energies are hypothetical and calculated at the M06-2X/6-311++G(d,p) level of theory including ZPVE correction. The O-C-C-O dihedral angle describes the relative orientation of the two hydroxyl groups.

Table 2: Key Geometric Parameters of the Global Minimum Conformer

| Parameter | Value |

| C1-O1 Bond Length | 1.425 Å |

| C2-O2 Bond Length | 1.428 Å |

| C1-C2 Bond Length | 1.530 Å |

| C1-C2-O2 Bond Angle | 108.5° |

| H-O1-C1 Bond Angle | 109.2° |

Note: These values are representative for a DFT-optimized geometry of a 1,2-diol.

Mandatory Visualizations

To visualize the complex workflows and relationships in theoretical molecular modeling, diagrams are essential. The following diagrams, created using the DOT language, illustrate the computational workflow and a key structural relationship.

Biological Activity Context

Searches for the biological activity of this compound primarily point to its use in cosmetic and pharmaceutical formulations as an antimicrobial agent and a solubility enhancer. There is currently no evidence in the scientific literature to suggest that this compound is involved in specific cellular signaling pathways. Its biological effect is likely attributable to its physicochemical properties, such as its ability to disrupt microbial cell membranes, rather than interaction with specific protein receptors.

Conclusion

The theoretical modeling of this compound provides invaluable insights into its conformational preferences and molecular properties, which are fundamental to its function in various applications. Although specific published data for this molecule is scarce, the computational methodologies outlined in this guide offer a robust framework for its in-silico investigation. By employing a combination of conformational searching and quantum mechanical calculations, researchers can effectively predict the structural and thermodynamic properties of this compound and other long-chain diols, thereby facilitating the rational design of new formulations and products. The continued application of these theoretical approaches will undoubtedly accelerate the development and optimization of products containing this versatile molecule.

Initial Toxicity Screening of Tridecane-1,2-diol for Cosmetic Applications: A Technical Guide

Introduction

Tridecane-1,2-diol is a 1,2-glycol that is of interest for its potential use in cosmetic formulations as a skin-conditioning agent, solvent, and preservative, similar to other 1,2-glycols used in the industry.[1] A thorough evaluation of its safety is a prerequisite for its inclusion in consumer products. This guide summarizes the expected toxicological profile of this compound based on available data for analogous compounds, focusing on acute toxicity, skin and eye irritation, skin sensitization, dermal absorption, genotoxicity, and repeated dose toxicity.

Predicted Toxicological Profile

The toxicological profile of this compound is predicted by examining data on other alkane diols and 1,2-glycols. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of numerous such compounds and found them to be safe for use in cosmetics, providing a strong basis for this assessment.[1][2][3]

Acute Toxicity

Based on data from other alkane diols, this compound is expected to have a low order of acute oral and dermal toxicity.[2][4] For instance, dermal LD50 values for related diols are typically greater than 2 g/kg.[4]

Skin Irritation and Sensitization

Irritation: Undiluted, shorter-chain alkane diols like propanediol have been shown to be mildly irritating to rabbit skin in occlusive patch tests.[2] However, the skin irritation potential of 1,2-alkanediols is influenced by their alkane chain length.[5] Studies have shown that 1,2-hexanediol exhibited the lowest objective skin irritation potential, which increased with either shorter or longer chain lengths.[5] Therefore, this compound, with a longer carbon chain, may have a slightly higher irritation potential than 1,2-hexanediol but is still expected to be non-irritating at typical cosmetic use concentrations.

Sensitization: Clinical studies on various alkane diols, including propanediol and pentanediol, have shown them to be non-sensitizing.[2] Propylene glycol is considered a very weak contact sensitizer, with reactions often being irritant rather than allergic in nature.[6] It is anticipated that this compound will also be non-sensitizing.

Eye Irritation

Based on data for similar molecules, this compound may cause transient, mild to moderate eye irritation. The severity of irritation is likely to be dependent on the concentration.

Dermal Absorption

The percutaneous absorption of 1,2-alkanediols is inversely correlated with their alkane chain length.[5] Longer chain 1,2-glycols are predicted to have decreased skin penetration.[1][7] Therefore, the dermal absorption of this compound is expected to be lower than that of shorter-chain diols like propylene glycol. Some 1,2-diols can act as penetration enhancers for other substances.[4][8]

Genotoxicity and Carcinogenicity

Genotoxicity: A range of short-chain 1,2-glycols have been found to be non-genotoxic in various assays.[1] Safety data sheets for tridecane, a related hydrocarbon, also indicate that it is not classified as a germ cell mutagen.[9] It is therefore predicted that this compound will not be genotoxic.

Carcinogenicity: No carcinogenicity data are available for this compound. However, given the negative genotoxicity data for related compounds and the lack of structural alerts for carcinogenicity, it is not expected to be carcinogenic.[9]

Repeated Dose Toxicity

Repeated dose oral toxicity studies on other alkane diols have not shown significant treatment-related adverse effects at doses relevant to cosmetic exposure.[10] For example, a 13-week study on 3-monochloropropane-1,2-diol esters in rats established no-observed-adverse-effect levels (NOAELs) based on kidney and epididymal effects at higher doses.[11] Given the expected low dermal absorption of this compound, the risk of systemic toxicity from cosmetic use is considered to be low.

Data Presentation

Table 1: Predicted Acute Toxicity of this compound (based on read-across)

| Endpoint | Predicted Outcome | Reference Compounds & Data |

| Acute Oral Toxicity | Low Toxicity (LD50 > 2000 mg/kg) | Propanediol (LD50 > 20 g/kg, rat)[4] |

| Acute Dermal Toxicity | Low Toxicity (LD50 > 2000 mg/kg) | 1,5-Pentanediol (LD50 > 20 ml/kg, rabbit), Hexanediol (LD50 > 10 g/kg, rabbit)[4] |

| Acute Inhalation Toxicity | Low Toxicity | Data not available for direct analogues. Tridecane vapor may cause headache and stupor at high concentrations.[12] |

Table 2: Predicted Skin and Eye Effects of this compound (based on read-across)

| Endpoint | Predicted Outcome | Reference Compounds & Data |

| Skin Irritation | Non-irritating to mildly irritating at high concentrations | Propanediol (undiluted) was mildly irritating to rabbit skin.[2] 1,2-Hexanediol showed low irritation potential.[5] |

| Skin Sensitization | Non-sensitizing | Propanediol and 1,5-Pentanediol were non-sensitizing in clinical studies.[2] |

| Eye Irritation | Mild to moderate irritant | Data on related diols suggest a potential for eye irritation. |

Experimental Protocols

Detailed experimental protocols for key toxicological endpoints are provided below. These are generalized protocols based on standard OECD guidelines and information from studies on related alkane diols.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)

-

Test System: A reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).

-

Procedure:

-

The test substance (this compound) is applied directly to the tissue surface.

-

Tissues are incubated for a defined period (e.g., 60 minutes).

-

The test substance is removed by washing.

-

Tissues are incubated for a further post-exposure period (e.g., 42 hours).

-

Cell viability is determined by enzymatic conversion of MTT into a colored formazan salt, which is quantified by spectrophotometry.

-

-

Endpoint: A reduction in cell viability below a certain threshold (e.g., 50%) indicates a potential for skin irritation.

In Vitro Skin Corrosion: Reconstructed Human Epidermis Test Method (OECD TG 431)

-

Test System: A reconstructed human epidermis model.

-

Procedure:

-

The test substance is applied to the tissue surface for two different exposure periods (e.g., 3 minutes and 1 hour).

-

After exposure, the tissues are washed.

-

Cell viability is assessed using the MTT assay.

-

-

Endpoint: A significant decrease in cell viability after either exposure period indicates a corrosive potential.

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (OECD TG 437)

-

Test System: Isolated bovine corneas.

-

Procedure:

-

The test substance is applied to the epithelial surface of the cornea.

-

The cornea is incubated for a set period.

-

The test substance is washed off.

-

Corneal opacity and permeability to fluorescein are measured.

-

-

Endpoint: An in vitro irritancy score is calculated based on the opacity and permeability measurements to predict the in vivo eye irritation potential.

Skin Sensitization: In Vitro Skin Sensitization assays addressing the AOP (OECD TG 442C, 442D, 442E)

A combination of in vitro methods addressing key events of the Adverse Outcome Pathway (AOP) for skin sensitization is recommended.

-

Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C): Measures the reactivity of the test substance with synthetic peptides containing cysteine or lysine to assess the molecular initiating event of protein binding.

-

KeratinoSens™ Assay (OECD TG 442D): A cell-based reporter gene assay that measures the induction of cytoprotective genes in keratinocytes, indicating the second key event of keratinocyte activation.

-

Human Cell Line Activation Test (h-CLAT) (OECD TG 442E): Measures the activation of dendritic cells, the third key event, by quantifying the expression of cell surface markers (CD86 and CD54).

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.

-

Procedure:

-

The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).

-

The mixture is incubated, and the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

-

-

Endpoint: A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Mandatory Visualizations

Caption: Workflow for Dermal Toxicity Screening.

Conclusion

References

- 1. Safety assessment of 1,2-glycols as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cir-safety.org [cir-safety.org]

- 3. Safety Assessment of Alkane Diols as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cir-safety.org [cir-safety.org]

- 5. researchgate.net [researchgate.net]

- 6. Skin-sensitizing and irritant properties of propylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Pentane-1,5-diol and Propane-1,2-diol on Percutaneous Absorption of Terbinafine | HTML | Acta Dermato-Venereologica [medicaljournals.se]

- 9. chemos.de [chemos.de]

- 10. repeated-dose toxicity studies: Topics by Science.gov [science.gov]

- 11. A 13-week repeated dose study of three 3-monochloropropane-1,2-diol fatty acid esters in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tridecane | C13H28 | CID 12388 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Tridecane-1,2-diol as a Novel Surfactant for Enhanced Microemulsion-Based Drug Delivery

Introduction

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant.[1] Their unique properties, including ease of preparation, long-term stability, and ability to solubilize both lipophilic and hydrophilic drugs, make them highly attractive vehicles for drug delivery.[2][3][4] The choice of surfactant and cosurfactant is critical in the formation and stabilization of microemulsions.[3] This application note explores the utility of tridecane-1,2-diol as a novel non-ionic surfactant or cosurfactant in the formulation of microemulsions for topical and transdermal drug delivery. Its amphiphilic nature, stemming from a long hydrocarbon chain and two adjacent hydroxyl groups, allows it to effectively reduce interfacial tension between oil and water phases, a key factor in microemulsion formation.[3]

Advantages of this compound in Microemulsion Formulations:

-

Enhanced Stability: The unique diol structure can contribute to the stability of the microemulsion system.

-

Improved Drug Solubilization: The lipophilic tridecane backbone and hydrophilic diol head group can enhance the solubility of a wide range of active pharmaceutical ingredients (APIs).

-

Biocompatibility: Long-chain diols are often well-tolerated in topical formulations.

-

Penetration Enhancement: The surfactant properties of this compound may facilitate the penetration of APIs through the stratum corneum.[1]

Experimental Protocols

Protocol 1: Formulation of a this compound Based Microemulsion

This protocol describes the preparation of an oil-in-water (o/w) microemulsion using the aqueous titration method.

Materials:

-

This compound (Surfactant/Cosurfactant)

-

Isopropyl myristate (Oil Phase)[5]

-

Polysorbate 80 (Surfactant)

-

Purified Water (Aqueous Phase)

Procedure:

-

Prepare the oil phase by mixing isopropyl myristate with this compound and Polysorbate 80 in a glass beaker.

-

Homogenize the mixture using a magnetic stirrer until a clear, uniform solution is obtained.

-

Slowly titrate the oil phase with purified water under constant stirring.

-

Continue the titration until the mixture becomes transparent and homogenous, indicating the formation of a microemulsion.

-

Allow the microemulsion to equilibrate at room temperature for 24 hours before characterization.

Protocol 2: Characterization of the Microemulsion

1. Droplet Size and Polydispersity Index (PDI) Analysis:

-

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

-

Procedure:

-

Dilute the microemulsion sample with purified water to an appropriate concentration.

-

Transfer the diluted sample to a cuvette.

-

Measure the particle size and PDI at a scattering angle of 90° and a temperature of 25°C.

-

Perform the measurement in triplicate and report the average values.

-

2. Zeta Potential Measurement:

-

Instrument: DLS instrument with zeta potential measurement capability.

-

Procedure:

-

Dilute the microemulsion sample with purified water.

-

Inject the sample into the specific zeta potential cell.

-

Measure the electrophoretic mobility to determine the zeta potential.

-

Perform the measurement in triplicate.

-

3. Rheological Characterization:

-

Instrument: Cone and plate viscometer.

-

Procedure:

-

Place a sample of the undiluted microemulsion on the plate of the viscometer.

-

Measure the viscosity over a range of shear rates at a constant temperature (e.g., 25°C).

-

Plot the viscosity as a function of the shear rate to determine the flow behavior.

-

4. Stability Studies:

-

Freeze-Thaw Cycling: Subject the microemulsion to multiple cycles of freezing at -20°C for 48 hours followed by thawing at 25°C for 48 hours.[6]

-

Centrifugation: Centrifuge the microemulsion at 5000 rpm for 30 minutes.

-

Visual Inspection: After each stability test, visually inspect the samples for any signs of phase separation, creaming, or cracking.

Data Presentation

The following tables summarize the hypothetical physicochemical properties of microemulsion formulations prepared with varying concentrations of this compound.

Table 1: Composition of Microemulsion Formulations

| Formulation Code | Isopropyl Myristate (% w/w) | Polysorbate 80 (% w/w) | This compound (% w/w) | Water (% w/w) |

| ME-TD-1 | 10 | 30 | 5 | 55 |

| ME-TD-2 | 10 | 25 | 10 | 55 |

| ME-TD-3 | 10 | 20 | 15 | 55 |

Table 2: Physicochemical Characterization of Microemulsion Formulations

| Formulation Code | Droplet Size (nm) | PDI | Zeta Potential (mV) | Viscosity (cP) |